molecular formula C8H12N2O3 B1376514 Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate CAS No. 1116656-05-3

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Cat. No.: B1376514
CAS No.: 1116656-05-3
M. Wt: 184.19 g/mol
InChI Key: WNZBTCZIIMAMBK-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Mechanism of Action

Target of Action

Pyrazole derivatives, which include ethyl 5-ethoxy-1h-pyrazole-3-carboxylate, are known to have diverse biological activities . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.

Biochemical Pathways

Pyrazole derivatives are known to have diverse biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular level.

Action Environment

It is known that the structure of pyrazoles, which includes this compound, can be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This distinct structural feature can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-ethoxy-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-12-7-5-6(9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBTCZIIMAMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,4,4-Trichloro-3-oxo-butyric acid ethyl ester (Int 8, 1 eq) and H2NNH2.HCl (1.1 eq) are mixed in EtOH. The resulting mixture is refluxed overnight. The mixture is then evaporated and the obtained crude is purified by chromatography to give Int 9 and 5-ethoxy-2H-pyrazole-3-carboxylic acid ethyl ester (Int 10).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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